

A Comparative Yield Analysis of Substituted Indazoles in Suzuki-Miyaura Cross-Coupling Reactions

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Compound of Interest

Compound Name: *7-Methyl-1H-indazole-5-boronic acid*

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The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficiency and broad functional group tolerance in forging carbon-carbon bonds.^{[1][2]} This palladium-catalyzed reaction is particularly crucial for synthesizing biaryl compounds, a structural motif prevalent in many biologically active molecules and pharmaceutical agents.^{[1][3]} Among these, indazole-containing biaryls are of significant interest due to the indazole core's role as a key pharmacophore in numerous therapeutic areas, including oncology and anti-inflammatory applications.^{[4][5][6]}

This guide provides a comparative analysis of reaction yields for Suzuki-Miyaura couplings involving variously substituted indazoles. The efficiency of the coupling is highly dependent on factors such as the nature and position of substituents on the indazole ring, the choice of boronic acid, catalyst, base, and solvent system. The following sections present a compilation of experimental data, detailed reaction protocols, and workflow diagrams to aid researchers in optimizing their synthetic strategies.

Data Presentation: Comparative Yields

The following table summarizes experimental data from various studies, showcasing the yields obtained for Suzuki-Miyaura reactions with different substituted indazoles. The data highlights

the impact of substituents, coupling partners, and reaction conditions on the overall efficiency of the C-C bond formation.

Indazo- le Substr- ate	Boroni- c Acid/E- ster	Cataly- st	Base	Solven- t	Temp. (°C)	Time (h)	Yield (%)	Refere- nce
5- Bromo- 1-ethyl- 1H- indazol- e	N-Boc- 2- pyrroleb- oronic acid	Pd(dppf) Cl ₂	K ₂ CO ₃	Dimeth- oxyetha- ne	80	2	High	[4][7]
5- Bromo- 1- methyl- 1H- indazol- e-3- carboxy- late	N-Boc- 2- pyrroleb- oronic acid	Pd(dppf) Cl ₂	K ₂ CO ₃	Dimeth- oxyetha- ne	80	-	75	[4]
N- Alkyl/N- Boc 5- bromoind- azoles	2- Thiophe- neboron- ic acid	Pd(dppf) Cl ₂	K ₂ CO ₃	Dimeth- oxyetha- ne	80	2	Good	[4][5]
3- Chloro- indazole	5-Indole- boronic acid	P2 Precata- lyst (2.5 mol%)	K ₃ PO ₄	Dioxan- e / H ₂ O	100	15	Good to Excellent	[8]
4-(p- Toluene sulfona- mido)-7- -bromo- 1H-	(4- Methox- yphenyl)boronic acid	Pd ₂ (dba) ₃ / SPhos	K ₃ PO ₄	Toluene / H ₂ O	100	2 (MW)	91	[9]

indazol

e

4-(p-

Toluene

sulfo	(2-	Pd ₂ (dba						
mido)-7	Thienyl)) ₃ /	K ₃ PO ₄	Toluene	100	2 (MW)	80	[9][10]
-bromo-	boronic			/ H ₂ O				
1H-	acid	SPhos						

1H-indazol

e

4-

(Benzene

nesulfo	(3-	Pd ₂ (dba						
namido)	Furyl)b) ₃ /	K ₃ PO ₄	Toluene	100	2 (MW)	72	[9][10]
-7-	oronic			/ H ₂ O				
bromo-	acid	SPhos						

1H-

indazol

e

4-(p-

Nitroben-

nzenes	(4-	Pd ₂ (dba						
ulfonam	Methox) ₃ /	K ₃ PO ₄	Toluene	100	2 (MW)	71	[9][10]
ido)-7-	yphenyl			/ H ₂ O				
bromo-)boronic	SPhos						

1H-acid

indazol

e

3- Phenylb Pd(PPh₃)₄ (5 mol%) 1,4-Dioxane / H₂O 90 6 91 [6]

Phenyl-

6- acid

(trifluor

omethyl

)-4,5-

dihydro-

1H-
indazol-
4-one

Experimental Protocols

A generalized, detailed methodology for the Suzuki-Miyaura cross-coupling of a substituted bromo-indazole with an aryl boronic acid is provided below. This protocol is based on commonly employed conditions that have demonstrated success in the literature.[4][6][10]

Materials:

- Substituted Bromo-Indazole (1.0 equiv)
- Aryl Boronic Acid (1.1 - 2.0 equiv)[6][8]
- Palladium Catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$, $\text{Pd}(\text{PPh}_3)_4$) (1-5 mol%)[4][6]
- Base (e.g., K_2CO_3 , K_3PO_4 , Na_2CO_3) (2.0 - 3.0 equiv)[4][6][8]
- Anhydrous, degassed solvent (e.g., Dimethoxyethane, 1,4-Dioxane/ H_2O)[4][6]

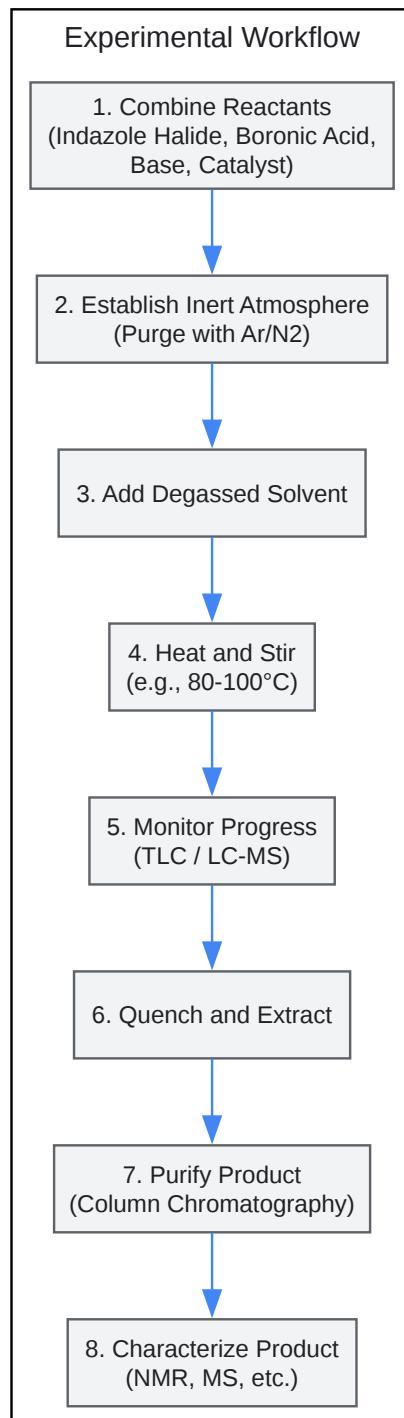
Procedure:

- Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted bromo-indazole (1.0 equiv), the aryl boronic acid (1.1-2.0 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
- Inert Atmosphere: Seal the flask with a septum, and purge the system by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent Addition: Under the inert atmosphere, add the degassed solvent via syringe. The solvent choice is critical; common options include dimethoxyethane (DME), or a mixture like 1,4-dioxane and water.[4][6]
- Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.[4][8]

- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl indazole.

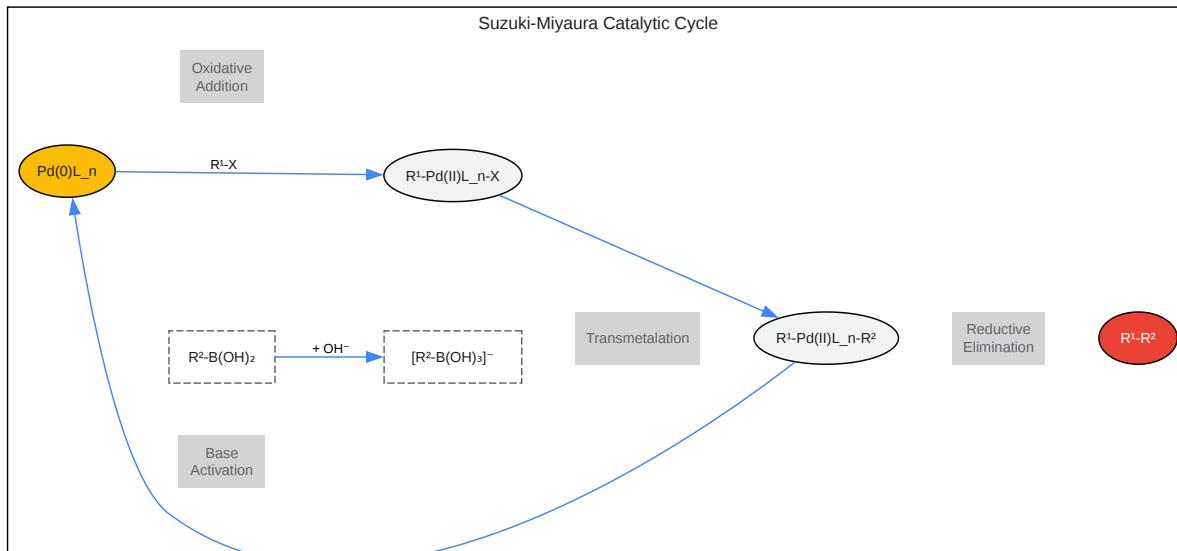
Visualizing the Process

To better understand the experimental and mechanistic flow, the following diagrams are provided.



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Caption: General experimental workflow for a Suzuki-Miyaura reaction.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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